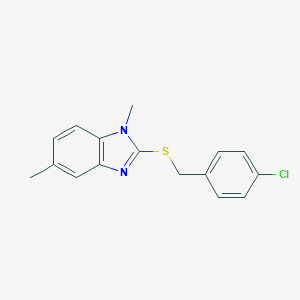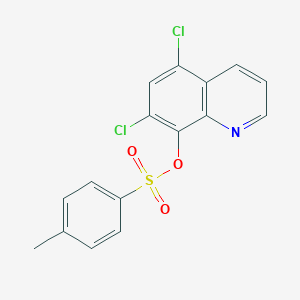
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide involves the inhibition of certain enzymes that are involved in cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the activity of certain tyrosine kinases that are involved in cell signaling pathways. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is its potential applications in the field of medicine. It has been found to exhibit anticancer and antimicrobial activity, which makes it a potential candidate for drug development. However, one of the major limitations is its toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide. One of the major directions is to study its potential applications in drug development. It can be used as a lead compound for the development of new anticancer and antimicrobial drugs. Additionally, further studies can be conducted to investigate its mechanism of action and its potential applications in other fields such as agriculture and environmental remediation.
Conclusion:
In conclusion, 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new drugs based on this compound.
Synthesemethoden
The synthesis of 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been reported using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 1,5-dimethyl-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as DMF or DMSO at a temperature of 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure 4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl 1,5-dimethyl-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the major applications is in the field of medicine, where it has been found to exhibit anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. It has also been found to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
Molekularformel |
C16H15ClN2S |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2S/c1-11-3-8-15-14(9-11)18-16(19(15)2)20-10-12-4-6-13(17)7-5-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
UVSZHTGQOBNQHE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)

![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)